molecular formula C11H8F3NO B6316326 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 1893330-54-5

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one

Cat. No.: B6316326
CAS No.: 1893330-54-5
M. Wt: 227.18 g/mol
InChI Key: NZVFCGPIZPRTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one is a synthetic compound that has a wide range of applications in scientific research. It is a compound with a unique structure and properties that make it a valuable tool in many areas of study.

Scientific Research Applications

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, it has been used as a fluorescent probe in the study of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one in laboratory experiments is its wide range of applications. It can be used as a reagent, catalyst, or fluorescent probe in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects in some experiments.

Future Directions

There are several potential future directions for research on 3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one. One potential direction is to investigate the compound’s mechanism of action in more detail. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Another potential direction is to investigate its effects on biochemical and physiological processes in more detail. Finally, further research could be conducted to explore its potential applications in drug discovery and development.

Synthesis Methods

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one can be synthesized through several different methods. One method involves the reaction of 3-chloro-2-methyl-5-trifluoromethyl-isoquinoline with 1-bromo-2-methyl-7-trifluoromethyl-isoquinolin-1-one in the presence of a base, such as potassium carbonate, in a solvent such as acetonitrile. This reaction is conducted at a temperature of around 80°C for five hours. Another method involves the reaction of 1-bromo-2-methyl-7-trifluoromethyl-isoquinolin-1-one with 3-chloro-2-methyl-5-trifluoromethyl-isoquinoline in the presence of a base, such as sodium hydride, in a solvent such as dimethylformamide. This reaction is conducted at a temperature of around 80°C for five hours.

Biochemical Analysis

Biochemical Properties

3-Methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinase enzymes, which are essential for phosphorylation processes in cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with receptor proteins on the cell surface, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can activate certain transcription factors, leading to increased gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, this compound can influence the activity of coenzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression .

Properties

IUPAC Name

3-methyl-7-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-4-7-2-3-8(11(12,13)14)5-9(7)10(16)15-6/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFCGPIZPRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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